molecular formula C16H22N2O4 B3163898 Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate CAS No. 886770-00-9

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate

Cat. No.: B3163898
CAS No.: 886770-00-9
M. Wt: 306.36 g/mol
InChI Key: MFINXMPWYQMSFS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a benzodioxole moiety, and a piperazine ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 2H-1,3-benzodioxol-5-ylamine with tert-butyl chloroformate under basic conditions to form the piperazine ring. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for the treatment of various diseases.

Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.

Comparison with Similar Compounds

  • Piperazine derivatives: Other piperazine-based compounds share structural similarities but may differ in functional groups and substituents.

  • Benzodioxole derivatives: Compounds containing the benzodioxole moiety are structurally related but may have different substituents or core structures.

Uniqueness: Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This feature distinguishes it from other piperazine and benzodioxole derivatives, making it a valuable compound in various applications.

Biological Activity

Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate is a piperazine derivative that exhibits significant biological activity, particularly in the context of antibacterial properties. This compound has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4C_{16}H_{22}N_{2}O_{4}, with a molar mass of 306.36 g/mol. The compound features a piperazine ring, a tert-butyl group, and a benzodioxole moiety, which contribute to its biological activity and reactivity.

PropertyValue
Molecular FormulaC16H22N2O4
Molar Mass306.36 g/mol
CAS Number886770-00-9

This compound has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrates effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Proposed Mechanism

The antibacterial action is believed to involve interference with bacterial cell wall synthesis or protein production, leading to cell death. This suggests that the compound may disrupt essential biochemical pathways like:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely absorbed in the gastrointestinal tract following oral administration. It is expected to be distributed throughout the body, metabolized in the liver, and excreted through urine and feces .

Research Applications

This compound serves as a valuable tool in various fields:

Chemistry : Used as a building block for synthesizing more complex molecules.

Biology : Investigated for its role as an enzyme inhibitor and receptor ligand.

Medicine : Potential applications in developing new therapeutic agents due to its ability to be modified for enhanced pharmacological properties.

Industry : Employed in producing specialty chemicals and materials due to its versatility .

Case Studies and Research Findings

Recent studies have illustrated the compound's potential in drug discovery:

  • Antibacterial Studies : Research has confirmed its effectiveness against multiple bacterial strains, highlighting its potential as an antibiotic candidate.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have opened avenues for developing treatments targeting specific biochemical pathways .
  • Synthesis Pathways : Various synthetic routes have been explored for producing this compound efficiently, emphasizing the importance of reaction conditions and solvent choice .

Comparative Analysis

When comparing this compound with other piperazine derivatives:

Compound TypeCharacteristicsBiological Activity
Piperazine DerivativesSimilar structural frameworkVaries widely; some exhibit similar antibacterial properties
Benzodioxole DerivativesContains benzodioxole moietyVaries; some may have enhanced activity depending on substituents

Properties

IUPAC Name

tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFINXMPWYQMSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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